(2E)-N-(4-chlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]amino}but-2-enamide
CAS No.: 1026330-66-4
Cat. No.: VC6508581
Molecular Formula: C16H22ClN3O2
Molecular Weight: 323.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1026330-66-4 |
|---|---|
| Molecular Formula | C16H22ClN3O2 |
| Molecular Weight | 323.82 |
| IUPAC Name | (E)-N-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)but-2-enamide |
| Standard InChI | InChI=1S/C16H22ClN3O2/c1-13(18-6-7-20-8-10-22-11-9-20)12-16(21)19-15-4-2-14(17)3-5-15/h2-5,12,18H,6-11H2,1H3,(H,19,21)/b13-12+ |
| Standard InChI Key | DGQIGADVXUSCLY-OUKQBFOZSA-N |
| SMILES | CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCCN2CCOCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₆H₂₂ClN₃O₂, with a molecular weight of 323.82 g/mol . Its IUPAC name specifies the (2E) configuration, indicating a trans arrangement across the double bond in the enamide moiety. Key structural components include:
-
4-Chlorophenyl group: Aromatic ring with electron-withdrawing chlorine substituent
-
Morpholin-4-yl-ethylamine side chain: Flexible secondary amine linked to a six-membered morpholine ring
-
α,β-Unsaturated enamide: Conjugated system with potential electrophilic reactivity
The stereochemistry at the double bond (E-configuration) influences molecular geometry and intermolecular interactions, as confirmed by X-ray crystallography in related compounds .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1026330-66-4 | |
| Molecular Formula | C₁₆H₂₂ClN₃O₂ | |
| Molecular Weight | 323.82 g/mol | |
| SMILES Notation | CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCCN2CCOCC2 | |
| Purity (Commercial) | ≥90% |
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is typically synthesized via a three-step sequence :
-
Morpholine-ethylamine preparation: 2-Morpholinoethylamine is generated through nucleophilic substitution between morpholine and 2-chloroethylamine hydrochloride.
-
Enamide formation: Condensation of 3-aminobut-2-enoic acid derivatives with 4-chlorophenylamine under Dean-Stark conditions.
-
Side chain coupling: Mitsunobu reaction or nucleophilic acyl substitution attaches the morpholine-ethylamine group to the enamide core.
Reaction yields average 45-60% in laboratory settings, with purification via column chromatography (silica gel, ethyl acetate/hexane). Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 90 minutes .
Stereochemical Control
The E-configuration is maintained through:
-
Low-temperature reaction conditions (0-5°C) during enamide formation
-
Steric hindrance from the 4-chlorophenyl group preventing cis isomerization
-
Catalytic use of DBU (1,8-diazabicycloundec-7-ene) to stabilize the transition state
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
δ 8.21 (s, 1H, NHCO)
-
δ 7.62 (d, J = 8.6 Hz, 2H, Ar-H)
-
δ 7.38 (d, J = 8.6 Hz, 2H, Ar-H)
-
δ 6.87 (t, J = 5.8 Hz, 1H, NHCH₂)
-
δ 3.56 (m, 4H, morpholine OCH₂)
-
δ 2.41 (m, 6H, morpholine NCH₂ and CH₂NH)
¹³C NMR:
-
165.8 ppm (C=O)
-
139.2-128.4 ppm (aromatic carbons)
-
66.9 ppm (morpholine OCH₂)
-
53.1 ppm (morpholine NCH₂)
Mass Spectrometry
HR-MS (ESI+) shows a molecular ion peak at m/z 324.1442 [M+H]⁺, consistent with the theoretical mass of 323.82 g/mol . Fragment ions at m/z 198.0921 and 126.0654 correspond to cleavage at the enamide bond and morpholine ring, respectively .
Biological Activity and Mechanistic Insights
Neuropharmacological Activity
Preliminary studies suggest:
-
MAO-B inhibition: 47% at 100 μM in rat brain homogenates
-
Dopamine reuptake inhibition: Kᵢ = 8.9 μM in synaptosomal assays
| Parameter | Value | Method |
|---|---|---|
| logP | 1.82 | XLogP3-AA |
| Water Solubility | 0.12 mg/mL | ALOGPS |
| Plasma Protein Binding | 89.3% | SwissADME |
| CYP3A4 Inhibition | Moderate | admetSAR |
Toxicity Data
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison vs. Related Compounds
| Compound | EGFR IC₅₀ (nM) | logP | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 12* | 1.82 | 0.12 |
| Gefitinib | 33 | 3.71 | 0.004 |
| Erlotinib | 2 | 3.42 | 0.003 |
| Afatinib | 0.5 | 4.12 | 0.001 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume